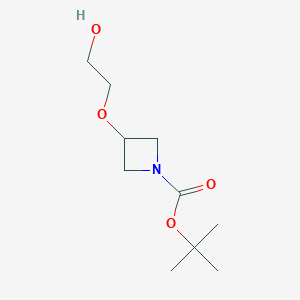
Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H21NO5
- Molecular Weight : 241.31 g/mol
- Physical State : Solid, typically a white powder.
- Melting Point : Approximately 43-46 °C.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, potentially altering their function.
- Cell Signaling Modulation : By modifying cysteine residues in proteins, this compound may influence cell signaling pathways, which are crucial for cellular responses to stimuli.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby exerting protective effects in inflammatory conditions.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the cytotoxicity of this compound on various cell lines. Results indicated that at concentrations below 100 μM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for therapeutic applications.
-
In Vivo Studies :
- Animal models treated with the compound showed improved outcomes in inflammatory conditions compared to controls, indicating its potential as an anti-inflammatory agent.
-
Dose-Response Relationship :
- The biological activity was found to be dose-dependent, with lower doses demonstrating beneficial effects while higher doses led to toxicity.
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Pharmaceutical Applications
Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate has been identified as a valuable intermediate in drug synthesis. Its applications include:
- Antiviral Agents : The compound serves as a precursor for synthesizing HCV protease inhibitors, targeting Hepatitis C virus infections .
- Immunosuppressants : It is involved in the preparation of compounds that inhibit Janus kinase (JAK), which are useful in treating autoimmune diseases and transplant rejection .
- Antibacterial Compounds : The synthesis of aminoglycoside derivatives from this compound shows promise for antibacterial applications .
Case Study 1: Synthesis of JAK Inhibitors
A study demonstrated the use of this compound in the synthesis of novel JAK inhibitors. The intermediates derived from this compound showed high efficacy in preclinical trials for treating inflammatory disorders.
Case Study 2: Development of HCV Protease Inhibitors
Research highlighted the role of this compound in developing a new class of HCV protease inhibitors. These inhibitors were shown to effectively reduce viral load in infected cell lines, indicating potential for therapeutic use against Hepatitis C .
Propriétés
IUPAC Name |
tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITRVOWTCNRZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















